molecular formula C18H14FN5O4 B2902201 N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide CAS No. 1040700-17-1

N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide

Cat. No.: B2902201
CAS No.: 1040700-17-1
M. Wt: 383.339
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Description

N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural attributes include:

  • A triazolo[1,5-a]quinazoline backbone, which combines a triazole ring fused with a quinazoline system.
  • Substituents: 7-fluoro and 5-hydroxy groups on the quinazoline ring, and a 2,5-dimethoxyphenyl carboxamide moiety at position 2.
  • The fluoro and hydroxy groups likely influence electronic properties and hydrogen-bonding interactions, while the dimethoxyphenyl group may enhance lipophilicity or receptor binding .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-7-fluoro-5-oxo-1H-triazolo[1,5-a]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O4/c1-27-10-4-6-14(28-2)12(8-10)20-18(26)15-16-21-17(25)11-7-9(19)3-5-13(11)24(16)23-22-15/h3-8,23H,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBLPFLGJXZEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NNN3C2=NC(=O)C4=C3C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the formation of the triazole ring followed by the fusion with the quinazoline moiety. Key steps often involve cyclization reactions under acidic or basic conditions, and the use of catalysts such as palladium or copper to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and phase-transfer catalysis can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like bromine. Reaction conditions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or halogen groups .

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an antagonist. These interactions can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following compounds share structural similarities with the target molecule, differing in heterocyclic cores, substituents, or functional groups:

5-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-7-methyl-4-oxo-4,5-dihydro[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxamide

  • Core Structure: Triazolo[1,5-a]quinoxaline (vs. triazoloquinazoline in the target compound). Quinoxaline has two adjacent nitrogen atoms, whereas quinazoline has non-adjacent nitrogens.
  • Substituents :
    • 4-oxo-4,5-dihydro group (introduces a ketone and partial saturation).
    • 7-methyl and 3-chlorophenylmethyl groups (vs. 7-fluoro and 5-hydroxy in the target).
    • N-(2,5-dimethylphenyl) carboxamide (vs. N-2,5-dimethoxyphenyl).

N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Core Structure : Triazolo[1,5-a]pyrimidine (a pyrimidine fused with triazole).
  • Substituents :
    • 2,6-difluorophenyl sulfonamide (vs. carboxamide in the target).
    • 5-methyl group on the pyrimidine ring.
  • Application : Flumetsulam is a herbicide targeting acetolactate synthase (ALS), suggesting that triazolo-fused heterocycles are pharmacophores in agrochemicals .

N-(2-(3,5-dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam)

  • Core Structure : 1,3,5-triazine (vs. triazoloquinazoline).
  • Substituents: Fluoro-methylethyl and dimethylphenoxy groups.
  • Application : A pre-emergent herbicide, indicating that fluorinated alkyl chains enhance soil residual activity .

Structural and Functional Analysis Table

Compound Core Structure Key Substituents Potential Applications
N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide Triazoloquinazoline 7-fluoro, 5-hydroxy, N-2,5-dimethoxyphenyl Undisclosed
5-[(3-chlorophenyl)methyl]-N-(2,5-dimethylphenyl)-...triazolo[1,5-a]quinoxaline-2-carboxamide Triazoloquinoxaline 4-oxo-4,5-dihydro, 7-methyl, 3-chlorophenylmethyl, N-2,5-dimethylphenyl Undisclosed
Flumetsulam Triazolopyrimidine 5-methyl, N-2,6-difluorophenyl sulfonamide Herbicide
Triaziflam 1,3,5-Triazine 6-(1-fluoro-1-methylethyl), N-(2-(3,5-dimethylphenoxy)-1-methylethyl) Herbicide

Key Research Insights

  • Heterocyclic Core Impact: Triazolo-fused systems (quinazoline, quinoxaline, pyrimidine) are versatile scaffolds in drug and agrochemical design due to their ability to engage in π-π stacking and hydrogen bonding .
  • Substituent Effects :
    • Fluoro vs. Chloro : Fluorine’s electronegativity may enhance binding specificity, while chlorine’s larger size could improve hydrophobic interactions.
    • Methoxy vs. Methyl : Methoxy groups increase polarity and hydrogen-bonding capacity compared to methyl .
  • Agrochemical Relevance : Fluorinated triazolo/triazine derivatives (e.g., Flumetsulam, Triaziflam) highlight the importance of halogenation in enhancing bioactivity and environmental persistence .

Biological Activity

N-(2,5-dimethoxyphenyl)-7-fluoro-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide is a heterocyclic compound belonging to the triazoloquinazoline family, which has garnered attention for its diverse biological activities. This compound exhibits potential applications in medicinal chemistry, particularly in anticancer and anti-inflammatory therapies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H14FN5O4
  • Molecular Weight : 383.339 g/mol

The structural features of this compound include a triazole ring fused with a quinazoline moiety, which contributes to its biological activity. The presence of functional groups such as methoxy and hydroxy enhances its interaction with biological targets.

Anticancer Properties

Research indicates that compounds in the triazoloquinazoline class exhibit significant anticancer activity. The mechanism of action often involves the inhibition of specific enzymes or receptors involved in cell proliferation and survival pathways.

  • Case Study : A study evaluating various triazoloquinazoline derivatives demonstrated that modifications at the phenyl ring significantly influenced cytotoxicity against cancer cell lines. For instance, derivatives with electron-donating groups showed enhanced activity against HePG-2 and MCF-7 cell lines with IC50 values in the low micromolar range .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines such as TNF-α.

  • Research Findings : In vitro studies have shown that certain derivatives can reduce TNF-α secretion in human cell lines exposed to lipopolysaccharide (LPS), indicating a potential for therapeutic use in inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of kinases involved in cancer cell signaling pathways.
  • Receptor Antagonism : It may block receptors that mediate inflammatory responses.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals varying degrees of biological activity based on structural modifications:

Compound NameStructure FeaturesBiological Activity
7-chloro-N-(3-chlorophenyl)-5-hydroxy[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamideSimilar triazole and quinazoline structureAnticancer activity
8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-oneContains imidazole instead of triazoleBroad-spectrum antitumor properties
1-(2-methylphenyl)-5-hydroxy-[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamideVariation in phenyl substitutionPotentially similar biological effects

Synthesis and Production

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as microwave-assisted synthesis have been employed to enhance yield and purity.

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